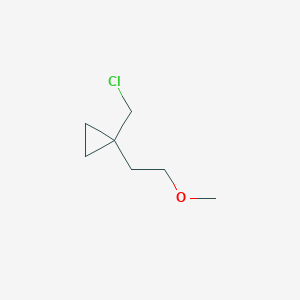

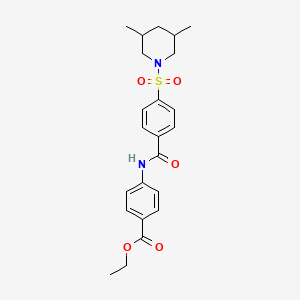

![molecular formula C17H22N2O4 B2377229 1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene CAS No. 329079-55-2](/img/structure/B2377229.png)

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-3-nitrobenzene, also known as TBN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TBN is a nitroaromatic compound that is synthesized through a series of chemical reactions.

Scientific Research Applications

Supramolecular Gelation

- The nitrobenzene gel of dicyclohexylammonium Boc-glycinate, synthesized from tert-butoxycarbonyl (Boc)-protected L-amino acids, displays load-bearing, moldable, and self-healing properties. These properties, resulting from a 1D hydrogen-bonded network, make it suitable for applications in stress-bearing materials (Sahoo et al., 2012).

Synthesis of Amino Acid Derivatives

- N-(4-nitrobenzene)sulfonyl-alpha-amino acid tert-butyl esters can be converted into N-alkyl-alpha-(4-nitrophenyl)-alpha-amino esters through a stereoselective process. This synthesis is important for producing alpha-quaternary alpha-amino acid derivatives (Lupi et al., 2009).

Studies in Protonation and Complex Formation

- Electroneutral p-tert-butylcalix[4]arenetetraacetic acid forms equimolar complexes with protons, showing potential in supramolecular chemistry applications (Kr̆íž et al., 2010).

Polymer Research

The introduction of tert-butyl substitutes in fluorinated polyimides affects their solubility, thermal stability, and optical properties, which is significant for polymer development (Lu et al., 2013).

Novel polyimides with di-tert-butyl side groups exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures, making them valuable in electronics and materials science (Chern et al., 2009).

properties

IUPAC Name |

[(4-tert-butylcyclohexylidene)amino] 3-nitrobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)13-7-9-14(10-8-13)18-23-16(20)12-5-4-6-15(11-12)19(21)22/h4-6,11,13H,7-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVIMRQTPCMYIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(=NOC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-6-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2377147.png)

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)

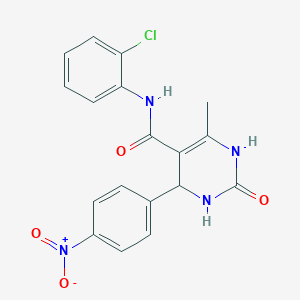

![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![methyl 2-(2-(3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2377154.png)

![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)

![N-(2,9-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-diphenylpropanamide](/img/structure/B2377165.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)